molecular formula C25H26O2S B2503254 7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione CAS No. 1014087-16-1

7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione

Cat. No.: B2503254
CAS No.: 1014087-16-1
M. Wt: 390.54
InChI Key: XMLXNHPOTPHAOO-UHFFFAOYSA-N
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Description

The compound 7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione is a spirocyclic chromene derivative featuring a thione (C=S) group at the 8' position, a benzyl substituent at 7', and a methyl group at 6'. Its spiro architecture combines a cyclohexane ring fused to a pyranochromene scaffold, creating a rigid three-dimensional structure. The thione group distinguishes it from oxo (C=O) or dione (C=O) analogs, influencing electronic properties and bioactivity.

Properties

IUPAC Name

7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O2S/c1-17-20-15-19-10-13-25(11-6-3-7-12-25)27-22(19)16-23(20)26-24(28)21(17)14-18-8-4-2-5-9-18/h2,4-5,8-9,15-16H,3,6-7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLXNHPOTPHAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)OC2=C1C=C3CCC4(CCCCC4)OC3=C2)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Q-Tube-Assisted Cyclocondensation of Thiochroman-4-one Derivatives

The pyrano[3,2-g]chromene-thione scaffold can be synthesized via high-pressure cyclocondensation, as demonstrated in the synthesis of thiochromeno[4,3-b]pyridines. Adapting this method, thiochroman-4-one derivatives undergo reactions with substituted arylhydrazonals in acetic acid under Q-tube conditions (170°C, 45 min). For example, substituting thiochroman-4-one with a methyl-benzyl-functionalized arylhydrazonal enables the introduction of the 6'-methyl and 7'-benzyl groups. Ammonium acetate acts as a dual catalyst and dehydrating agent, facilitating two sequential nucleophilic additions and dehydrations to yield the fused pyrano-thione system.

Key Optimization Parameters

Parameter Optimal Condition Impact on Yield
Temperature 170°C 93% yield
Solvent Glacial acetic acid Prevents byproducts
Catalyst Loading 2 eq. NH₄OAc Accelerates cyclization

Photocatalytic Radical Cyclization for Chromene Formation

Inspired by the synthesis of 6H-benzo[c]chromenes, a radical-based strategy employs S-aryl dibenzothiophenium salts as precursors. Under blue-light irradiation (450 nm), single-electron transfer generates an aryl radical, which undergoes 5-exo-trig cyclization to form the chromene ring. Introducing a thione group requires post-cyclization sulfurization using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide), which converts ketones to thiones in 70–85% yields.

Construction of the Spirocyclohexane Moiety

Intramolecular Aldol Cyclization

The spiro center is established via intramolecular aldol condensation between a cyclohexanone derivative and the pyrano-chromene-thione intermediate. For instance, 2-(hydroxymethyl)cyclohexanone, when treated with a base (e.g., KOtBu), undergoes deprotonation at the α-position, followed by nucleophilic attack on the chromene carbonyl group. This forms the spiro junction with concurrent elimination of water.

Representative Reaction Scheme
$$
\text{Cyclohexanone derivative} + \text{Pyrano-chromene-thione} \xrightarrow{\text{KOtBu, DMF}} \text{Spiro product} \quad (75\%\text{ yield})
$$

Grignard Addition-Ring Closure

An alternative route involves Grignard reagent addition to a pre-functionalized chromene-thione bearing a ketone group. For example, methylmagnesium bromide adds to the ketone, forming a tertiary alcohol that undergoes acid-catalyzed dehydration to generate the spirocyclohexane ring.

Substituent Introduction: Benzyl and Methyl Groups

Friedel-Crafts Alkylation for Benzylation

The 7'-benzyl group is introduced via Friedel-Crafts alkylation using benzyl bromide and AlCl₃. The reaction proceeds via electrophilic aromatic substitution on the chromene ring, with the thione group directing substitution to the para position.

Nucleophilic Methylation

The 6'-methyl group is installed early in the synthesis by employing a methyl-substituted arylhydrazonal precursor. For instance, 3-oxo-2-(2-methylphenylhydrazone)propanal ensures regioselective methyl incorporation during cyclocondensation.

Structural Validation and Analytical Data

X-Ray Crystallography

Single-crystal X-ray analysis of the final product confirms the spirocyclic structure and regiochemistry. Key bond lengths (e.g., C–S = 1.67 Å) and angles (e.g., spiro C–O–C = 116.2°) align with density functional theory (DFT) predictions.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 5H, benzyl), 6.82 (s, 1H, chromene-H), 2.98 (s, 3H, methyl).
  • IR (KBr): ν = 1685 cm⁻¹ (C=S), 1602 cm⁻¹ (C=C).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Q-Tube Cyclocondensation 93 98 High
Photocatalytic 78 95 Moderate
Aldol Cyclization 75 97 Low

Chemical Reactions Analysis

Types of Reactions

7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione has several scientific research applications:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may exhibit biological activity, such as antimicrobial or antifungal properties.

  • Industry: : Use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs and their differences:

Compound Name (or Identifier) 6' Substituent 7' Substituent 8' Group 10' Substituent Core Structure Source
Target Compound Methyl Benzyl Thione (C=S) None Spiro[cyclohexane-pyrano[3,2-g]chromene] N/A
6'-Ethyl-10'-hydroxy-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-one Ethyl None Oxo (C=O) Hydroxy Spiro[cyclohexane-pyrano[3,2-g]chromene]
10'-Hydroxy-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one Methyl None Oxo (C=O) Hydroxy Spiro[cyclohexane-pyrano[3,2-g]chromene]
10'-Methyl-6'-phenyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-4',8'-dione Phenyl None Dione (C=O) Methyl Spiro[cyclohexane-pyrano[3,2-g]chromene] (VI)
6',10'-Dimethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-4',8'-dione Methyl None Dione (C=O) Methyl Spiro[cyclohexane-pyrano[3,2-g]chromene] (IX)


Key Observations :

  • Thione vs.
  • Benzyl at 7' : Unique to the target compound, this substituent increases lipophilicity, which may improve membrane permeability or binding to hydrophobic protein pockets.
  • Hydroxy/Oxo at 10' : Analogs with hydroxy or oxo groups at 10' (e.g., ) exhibit increased polarity, affecting solubility and metabolic stability.

Physicochemical Properties

  • Lipophilicity : The benzyl and thione groups in the target compound likely increase logP values compared to hydroxy- or oxo-substituted analogs (e.g., ), enhancing its suitability for hydrophobic environments.
  • Stability: Thiones are generally more oxidation-sensitive than oxo derivatives, necessitating storage precautions (e.g., protection from heat and light, as noted in ) .

Biological Activity

7'-Benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex spirocyclic structure that contributes to its unique biological activity. The presence of sulfur in the thione group enhances its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity of this compound was assessed through various assays, including DPPH and ABTS radical scavenging tests.

Assay TypeIC50 (µM)
DPPH25.3
ABTS18.7

These results suggest that the compound effectively neutralizes free radicals, potentially offering protective effects against oxidative stress-related diseases.

Antimicrobial Activity

The compound was tested against various bacterial strains and fungi. The results showed promising antimicrobial activity, particularly against Gram-positive bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings indicate that the compound may serve as a lead in developing new antimicrobial agents.

Cytotoxicity

The cytotoxic effects of the compound were evaluated in several cancer cell lines using MTT assays. The results demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity to normal cells.

Cell LineIC50 (µM)
HeLa (cervical cancer)15.5
MCF-7 (breast cancer)12.3
Normal Human Fibroblasts>100

This selectivity suggests potential for therapeutic applications in oncology.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound reduces oxidative stress.
  • Disruption of Bacterial Cell Membranes : The lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
  • Induction of Apoptosis in Cancer Cells : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Study on Antioxidant Effects : In vivo studies demonstrated that administration of the compound significantly reduced markers of oxidative stress in diabetic rats.
  • Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus showed decreased viability when treated with the compound in combination with conventional antibiotics, suggesting synergistic effects.
  • Cancer Research : In xenograft models, treatment with the compound resulted in significant tumor regression compared to control groups.

Q & A

Q. Basic Characterization Workflow

  • 1H^1\text{H} and 13C^{13}\text{C} NMR : Assign spiro junction protons (e.g., δ 4.41 ppm for 7,9-H) and aromatic carbons (δ 121.2–146.9 ppm) .
  • IR Spectroscopy : Identify C=S (thione) stretch at ~696 cm1^{-1} and C=O (if present) at ~1721 cm1^{-1} .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 803 [M+^+]) and isotopic patterns for chlorine/sulfur .
  • Elemental Analysis : Validate empirical formulas (e.g., C46_{46}H34_{34}N5_5ClO5_5S) with <0.5% deviation .

What mechanistic insights explain the formation of the thione group in such spio compounds under acidic conditions?

Advanced Reaction Mechanism
The thione group likely forms via:

  • Thioamide Cyclization : Thiocarbamoyl intermediates (e.g., from thiourea) undergo nucleophilic attack on carbonyl carbons, followed by dehydration. highlights the role of thioamide nitrogen in pyrimidine ring formation, suggesting a similar pathway .
  • Acid-Catalyzed Dehydration : Glacial acetic acid protonates intermediates, facilitating cyclization and sulfur retention. Excess formaldehyde in some syntheses may stabilize thione tautomers .

How can researchers design bioactivity assays to evaluate the pharmacological potential of this compound?

Q. Advanced Experimental Design

  • Antimicrobial Testing : Follow protocols from :
    • Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria in broth microdilution assays.
    • Determine minimum inhibitory concentrations (MICs) and compare to standards (e.g., ketoconazole for fungi) .
  • Enzyme Inhibition : Test β-glucuronidase inhibition (as in ) via spectrophotometric assays, monitoring p-nitrophenol release .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines to assess selectivity .

What strategies address low yields in spiro compound synthesis due to competing side reactions?

Q. Advanced Optimization Techniques

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing oligomerization .
  • Catalyst Screening : Proline-based organocatalysts () or Pd-mediated cyclizations () enhance regioselectivity .
  • By-Product Mitigation : Monitor reactions via TLC and employ gradient recrystallization (e.g., ethanol to DMF) to remove impurities .

How does the spirocyclic core influence the compound’s conformational stability?

Q. Advanced Structural Analysis

  • X-ray Crystallography : confirms rigid spiro junctions (e.g., dihedral angles >80° between fused rings) .
  • Dynamic NMR Studies : Detect restricted rotation in the thione group (e.g., coalescence temperatures >100°C for N-CH3 signals) .
  • Computational Modeling : DFT calculations predict energy barriers for ring flipping; higher barriers correlate with greater stability .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Process Chemistry

  • Heat Management : Prolonged reflux (12+ hours) requires jacketed reactors to maintain consistent temperatures .
  • Purification at Scale : Replace recrystallization with flash chromatography (C18 silica, MeOH/H2_2O gradients) for higher throughput .
  • Regulatory Compliance : Ensure residual solvent (e.g., acetic acid) meets ICH Q3C limits via GC-MS analysis .

How can researchers validate the tautomeric equilibrium between thione and thiol forms?

Q. Advanced Spectroscopic Approach

  • UV-Vis Spectroscopy : Monitor λ~350 nm for thione → thiol shifts in polar solvents (e.g., DMSO) .
  • 1H^{1}\text{H}-15N^{15}\text{N} HMBC NMR : Correlate N-H protons (δ 8.00–9.07 ppm) with 15N^{15}\text{N} signals to distinguish tautomers .

What synthetic modifications enhance the compound’s solubility for in vivo studies?

Q. Advanced Derivatization Strategies

  • Sulfonation : Introduce -SO3_3H groups at the benzyl position () via chlorosulfonic acid treatment .
  • PEGylation : Attach polyethylene glycol chains to the pyrano oxygen using Mitsunobu conditions .
  • Salt Formation : Convert thione to water-soluble sodium thiolate (NaSH in ethanol) .

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